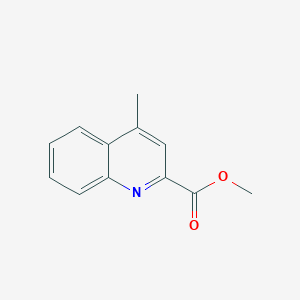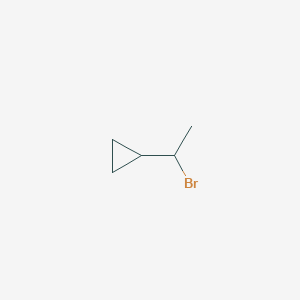
1,3,6,8-四氯芘
描述
1,3,6,8-Tetrachloropyrene is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a highly toxic and mutagenic pollutant that is formed during the incomplete combustion of organic matter, such as fossil fuels, wood, and tobacco .
Molecular Structure Analysis
The molecular structure of 1,3,6,8-Tetrachloropyrene is represented by the linear formula C16H6Cl4. It has a molecular weight of 340.038 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,6,8-Tetrachloropyrene include a molecular weight of 340.038 . Other specific properties like boiling point, melting point, and density are not provided in the search results.科学研究应用
光物理性质和电子应用
-
光电子发射研究: 1,3,6,8-四氯芘 (TClP) 因其光电子发射特性而被研究。其光电子能量分布曲线 (EDC) 和量子产率的光谱依赖性已被测量,表明其在电子应用中的潜力 (Hino, Hirooka, & Inokuchi, 1975) 。
-
电致发光有机半导体: 1,3,6,8-四氯芘的衍生物已被用于制造电致发光有机半导体。这些材料在有机发光二极管 (OLED) 的开发中至关重要,可提供蓝色和绿色发射,并具有有希望的器件性能 (Salunke 等人,2016) 。
-
溶液可加工材料: 1,3,6,8-四氯芘的四取代衍生物已在有机电子产品中显示出作为溶液可加工材料的有希望的结果,尤其是在 OLED 中。这些材料表现出有效的蓝色发射,这对 OLED 应用至关重要 (Sonar 等人,2010) 。
化学性质和相互作用研究
-
光物理表征: 已对 1,3,6,8-四氯芘的新衍生物(如四乙炔芘)进行了研究。这些研究的重点是吸收和发射光谱、溶剂敏感性和荧光各向异性,这对于了解这些化合物的化学性质和潜在应用非常重要 (Shyamala, Sankararaman, & Mishra, 2006) 。
-
环金属化钌配合物: 1,3,6,8-四氯芘已用于环金属化双钌配合物的合成。这些研究强调了金属中心之间的电子耦合,这对于了解这些配合物的电化学和光谱性质至关重要 (Yao 等人,2010) 。
-
液晶中的场依赖性开关: 已研究了接近室温的柱状相中 1,3,6,8-四氯芘衍生物的开关行为。这项研究对于了解液晶中的电极化和开关动力学非常重要 (Bock & Helfrich, 1995) 。
其他应用
-
地热储层示踪剂: 多环芳烃化合物,如 1,3,6,8-芘四磺酸盐(1,3,6,8-四氯芘的衍生物),已作为地热储层中的示踪剂进行了测试。它们在模拟水热条件下的稳定性使其适用于此类应用 (Rose, Benoit, & Kilbourn, 2001) 。
-
共价有机骨架: 已探索了包含 1,3,6,8-四氯芘衍生物的共价有机骨架的合成和性质。这些骨架表现出高发光性和稳定性,使其适用于化学传感应用 (Dalapati 等人,2013) 。
安全和危害
属性
IUPAC Name |
1,3,6,8-tetrachloropyrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMEDCCXYQFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2Cl)Cl)C=CC4=C(C=C(C1=C43)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230838 | |
| Record name | Pyrene, 1,3,6,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetrachloropyrene | |
CAS RN |
81-29-8 | |
| Record name | 1,3,6,8-Tetrachloropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene, 1,3,6,8-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6,8-Tetrachloropyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrene, 1,3,6,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-tetrachloropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Diethyl benzo[b]thiophen-3-ylmethylphosphonate](/img/structure/B3057390.png)

![1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]-](/img/structure/B3057393.png)






![[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate](/img/structure/B3057403.png)

